molecular formula C10H11ClO2 B13573418 3-(4-Chloro-3-methoxyphenyl)propanal

3-(4-Chloro-3-methoxyphenyl)propanal

Cat. No.: B13573418
M. Wt: 198.64 g/mol
InChI Key: DKXHLOUAZCCJTG-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11ClO2 It is characterized by a chloro and methoxy group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxyphenyl)propanal typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde.

    Grignard Reaction: The benzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form an intermediate alcohol.

    Oxidation: The intermediate alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxyphenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-(4-Chloro-3-methoxyphenyl)propanoic acid.

    Reduction: 3-(4-Chloro-3-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-methoxyphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methoxyphenyl)propanal exerts its effects depends on its chemical structure. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The chloro and methoxy groups can influence the compound’s reactivity and interactions with biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanal: Lacks the chloro group, which can affect its reactivity and applications.

    3-(4-Chlorophenyl)propanal: Lacks the methoxy group, which can influence its solubility and biological activity.

    3-(4-Hydroxy-3-methoxyphenyl)propanal: Contains a hydroxy group instead of a chloro group, leading to different chemical properties and applications.

Uniqueness

3-(4-Chloro-3-methoxyphenyl)propanal is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-(4-chloro-3-methoxyphenyl)propanal

InChI

InChI=1S/C10H11ClO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-7H,2-3H2,1H3

InChI Key

DKXHLOUAZCCJTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC=O)Cl

Origin of Product

United States

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